molecular formula C8H14FNO2 B2403591 Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate CAS No. 2248318-05-8

Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B2403591
CAS No.: 2248318-05-8
M. Wt: 175.203
InChI Key: XYNODKBCDKKLPJ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 2-methylpyrrolidine with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorinated carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylpyrrolidine-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Fluoro-2-methylpyrrolidine: Similar structure but without the ethyl ester group.

    2-Methylpyrrolidine-2-carboxylate: Lacks both the fluorine atom and the ethyl group.

Uniqueness

Ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group. These features can enhance its chemical stability, biological activity, and potential for diverse applications compared to its non-fluorinated or non-esterified counterparts .

Properties

IUPAC Name

ethyl 4-fluoro-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-3-12-7(11)8(2)4-6(9)5-10-8/h6,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNODKBCDKKLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(CN1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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